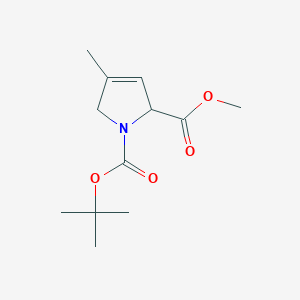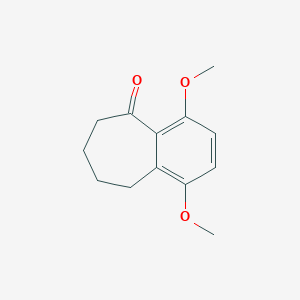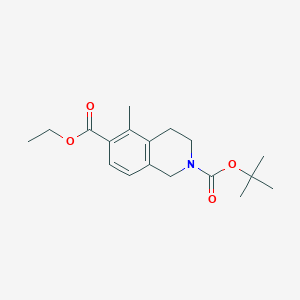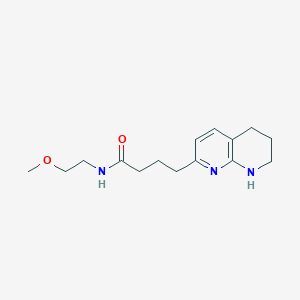
1-(2-Methoxypyridin-3-yl)-3-methylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxypyridin-3-yl)-3-methylbut-2-en-1-one is an organic compound that belongs to the class of pyridine derivatives It features a methoxy group attached to the pyridine ring and a methylbutenone moiety
Preparation Methods
The synthesis of 1-(2-Methoxypyridin-3-yl)-3-methylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Methoxypyridin-3-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds
Scientific Research Applications
1-(2-Methoxypyridin-3-yl)-3-methylbut-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-3-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methoxypyridin-3-yl)-3-methylbut-2-en-1-one can be compared with other pyridine derivatives, such as:
3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol: This compound features an amino group instead of a carbonyl group, leading to different chemical reactivity and applications
2-Methoxy-N-(1-methylcyclohexyl)pyridin-3-amine: This derivative has a cyclohexylamine moiety, which imparts unique biological activities and potential therapeutic uses.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(2-methoxypyridin-3-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C11H13NO2/c1-8(2)7-10(13)9-5-4-6-12-11(9)14-3/h4-7H,1-3H3 |
InChI Key |
WRBXMAFMPHFQHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=C(N=CC=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)


![tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)



![4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)





